molecular formula C12H17NO2S2 B14328399 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene CAS No. 110468-64-9

1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene

Cat. No.: B14328399
CAS No.: 110468-64-9
M. Wt: 271.4 g/mol
InChI Key: XCIXEXYUERSQFE-UHFFFAOYSA-N
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Description

1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene is an organic compound characterized by the presence of ethylsulfanyl groups and a nitrobenzene moiety

Preparation Methods

The synthesis of 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl mercaptan displaces the chloride ion, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene can be compared with similar compounds such as:

    1-[1,1-Bis(ethylsulfanyl)propyl]-4-methylbenzene: This compound has a similar structure but with a propyl group instead of an ethyl group, which can affect its reactivity and properties.

    1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: This compound lacks the nitrobenzene moiety, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of ethylsulfanyl groups and a nitrobenzene moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

110468-64-9

Molecular Formula

C12H17NO2S2

Molecular Weight

271.4 g/mol

IUPAC Name

1-[1,1-bis(ethylsulfanyl)ethyl]-4-nitrobenzene

InChI

InChI=1S/C12H17NO2S2/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3

InChI Key

XCIXEXYUERSQFE-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SCC

Origin of Product

United States

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